Bucladesine;Bucladesine sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

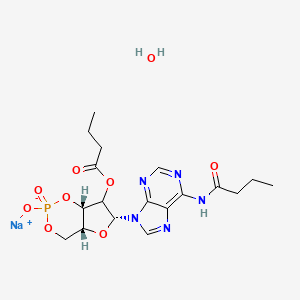

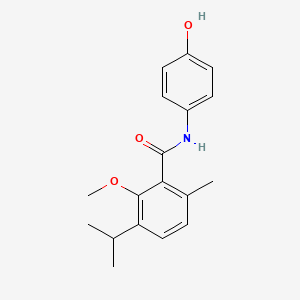

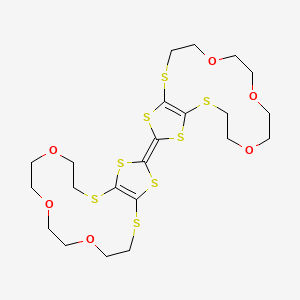

Dibutyryl-cAMP, also known as Bucladesine, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate (cAMP). It is a cell-permeable analog of cAMP and acts as a phosphodiesterase inhibitor. This compound is widely used in scientific research due to its ability to induce normal physiological responses in cells, which cAMP alone cannot achieve effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyryl-cAMP is synthesized through the esterification of cAMP with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the successful formation of the dibutyryl ester .

Industrial Production Methods

Industrial production of Dibutyryl-cAMP involves large-scale esterification processes, often utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyryl-cAMP undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in Dibutyryl-cAMP can be hydrolyzed to release cAMP and butyric acid.

Oxidation and Reduction: While Dibutyryl-cAMP itself is relatively stable, it can participate in redox reactions under specific conditions.

Substitution: Dibutyryl-cAMP can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out using acidic or basic conditions.

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Can be achieved using reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: cAMP and butyric acid.

Oxidation and Reduction: Various oxidized or reduced forms of Dibutyryl-cAMP, depending on the specific reagents and conditions used.

Scientific Research Applications

Dibutyryl-cAMP is utilized in a wide range of scientific research applications:

Chemistry: Used as a tool to study cyclic nucleotide signaling pathways.

Biology: Facilitates the study of cell differentiation, proliferation, and apoptosis.

Medicine: Investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases and cardiac disorders.

Industry: Employed in the development of pharmaceuticals and as a research reagent in various biochemical assays

Mechanism of Action

Dibutyryl-cAMP exerts its effects by mimicking the action of endogenous cAMP. It activates cyclic adenosine phosphate-dependent protein kinase A (PKA), which in turn regulates various cellular processes. The primary regulatory mechanism involves the cAMP/PKA signaling pathway, which plays a crucial role in neurodevelopment, growth, and plasticity .

Comparison with Similar Compounds

Similar Compounds

8-Bromo-cAMP: Another cAMP analog that is often used in research.

N6,2’-O-Dibutyryladenosine 3’,5’-cyclic monophosphate: A closely related compound with similar properties.

Bucladesine sodium salt: A sodium salt form of Dibutyryl-cAMP

Uniqueness

Dibutyryl-cAMP is unique due to its high cell permeability and stability, which allows it to effectively mimic cAMP in various experimental conditions. Its ability to activate PKA selectively makes it a valuable tool in studying cAMP-dependent signaling pathways .

Properties

Molecular Formula |

C18H25N5NaO9P |

|---|---|

Molecular Weight |

509.4 g/mol |

IUPAC Name |

sodium;[(4aR,6R,7aS)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate |

InChI |

InChI=1S/C18H24N5O8P.Na.H2O/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);;1H2/q;+1;/p-1/t10-,14+,15?,18-;;/m1../s1 |

InChI Key |

MBIUSAASWSOYGU-PFKWOCAFSA-M |

Isomeric SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)

![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)